1-(3-(Pyridin-2-yl)-1,6-naphthyridin-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Pyridin-2-yl)-1,6-naphthyridin-2-yl)ethanamine is a heterocyclic compound that features a pyridine ring fused with a naphthyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyridin-2-yl)-1,6-naphthyridin-2-yl)ethanamine typically involves the reaction of 2-aminopyridine with a suitable bromoketone under specific conditions. For instance, the reaction can be carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as reagents . The reaction conditions are mild and metal-free, making the process environmentally friendly.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Pyridin-2-yl)-1,6-naphthyridin-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.
Major Products:
Oxidation: Corresponding naphthyridine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted naphthyridine compounds.
Scientific Research Applications
1-(3-(Pyridin-2-yl)-1,6-naphthyridin-2-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(3-(Pyridin-2-yl)-1,6-naphthyridin-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds also contain a fused pyridine ring and exhibit varied medicinal applications.
Uniqueness: 1-(3-(Pyridin-2-yl)-1,6-naphthyridin-2-yl)ethanamine is unique due to its specific structural arrangement, which combines the properties of both pyridine and naphthyridine rings
Properties
Molecular Formula |
C15H14N4 |
---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
1-(3-pyridin-2-yl-1,6-naphthyridin-2-yl)ethanamine |
InChI |
InChI=1S/C15H14N4/c1-10(16)15-12(14-4-2-3-6-18-14)8-11-9-17-7-5-13(11)19-15/h2-10H,16H2,1H3 |
InChI Key |
ZRQOOXSQTSGWDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C2C=NC=CC2=N1)C3=CC=CC=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.